An In-depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: Synthesis, Characterization, and Applications
Introduction: A Key Intermediate in Modern Medicinal Chemistry
Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a fluorinated γ-keto ester of significant interest to researchers and professionals in drug development and organic synthesis. Its molecular architecture, featuring a terminal ethyl ester, a central ketone, and a fluorophenyl group, makes it a versatile building block for the synthesis of complex heterocyclic systems and other advanced molecular scaffolds. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1]
This technical guide provides a comprehensive overview of ethyl 5-(4-fluorophenyl)-5-oxopentanoate, with a primary focus on its synthesis via a robust and well-documented precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid. We will delve into the mechanistic underpinnings of the synthetic pathways, provide detailed experimental protocols, and discuss the characterization and potential applications of this important intermediate.
Physicochemical Properties and Identification
Table 1: Physicochemical Data of 5-(4-fluorophenyl)-5-oxopentanoic Acid (Precursor)
| Property | Value | Source |
| CAS Number | 149437-76-3 | [2] |
| Molecular Formula | C₁₁H₁₁FO₃ | [3] |
| Molecular Weight | 210.20 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 141-143 °C | [5] |
| IUPAC Name | 5-(4-fluorophenyl)-5-oxopentanoic acid | [6] |
Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate: A Two-Step Approach
The most logical and well-documented synthetic route to ethyl 5-(4-fluorophenyl)-5-oxopentanoate proceeds in two key steps:
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Friedel-Crafts Acylation: The synthesis of the precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, via the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride.
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Fischer Esterification: The subsequent acid-catalyzed esterification of the resulting carboxylic acid with ethanol to yield the target ethyl ester.
Part 1: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and reliable method for the formation of aryl ketones.[7] In this synthesis, fluorobenzene acts as the aromatic substrate and glutaric anhydride serves as the acylating agent. A Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is used as a catalyst.
Reaction Mechanism:
The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing deactivator, leading to the formation of the desired para-substituted product.
Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of 5-(4-fluorophenyl)-5-oxopentanoic acid.
Experimental Protocol: Synthesis of 5-(4-fluorophenyl)-5-oxopentanoic Acid
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Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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Fluorobenzene
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Glutaric Anhydride
-
Dichloromethane (CH₂Cl₂)
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Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃)
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Ice
-
Water
-
-
Procedure:
-
To a solution of glutaric anhydride (10 g) in dichloromethane (50 ml), add fluorobenzene (4.5 ml).
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (25 g) in dichloromethane.
-
Slowly add the glutaric anhydride/fluorobenzene solution to the aluminum chloride slurry, maintaining the temperature at 0-10 °C with an ice bath.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring the mixture into a mixture of ice and concentrated HCl.
-
Filter the resulting precipitate and wash with water.
-
Dissolve the crude solid in a 5% aqueous solution of sodium bicarbonate and heat to 60-70 °C.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify to pH 2 with concentrated HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to yield 5-(4-fluorophenyl)-5-oxopentanoic acid.
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Part 2: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate via Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. This is a reversible reaction, and to drive the equilibrium towards the product, an excess of the alcohol (ethanol in this case) is typically used, and/or the water formed is removed.
Reaction Mechanism:
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Caption: Mechanism of Fischer Esterification for the synthesis of the target ethyl ester.
Experimental Protocol: Synthesis of Ethyl 5-(4-fluorophenyl)-5-oxopentanoate [1]
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Materials:
-
5-(4-fluorophenyl)-5-oxopentanoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-(4-fluorophenyl)-5-oxopentanoic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours (monitor by TLC until the starting material is consumed).
-
Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-(4-fluorophenyl)-5-oxopentanoate.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.
-
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
-
δ 8.0-7.9 (dd, 2H): Aromatic protons ortho to the carbonyl group.
-
δ 7.2-7.1 (dd, 2H): Aromatic protons meta to the carbonyl group.
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δ 4.1 (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).
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δ 3.1 (t, 2H): Methylene protons adjacent to the ketone (-CH₂CO-).
-
δ 2.5 (t, 2H): Methylene protons adjacent to the ester (-CH₂COO-).
-
δ 2.1 (quint, 2H): Methylene protons beta to both carbonyl groups (-COCH₂CH₂COO-).
-
δ 1.2 (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
-
δ ~198: Ketone carbonyl carbon.
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δ ~173: Ester carbonyl carbon.
-
δ ~165 (d, ¹JCF ≈ 255 Hz): Aromatic carbon bonded to fluorine.
-
δ ~132 (d, ⁴JCF ≈ 3 Hz): Aromatic carbon ipso to the carbonyl group.
-
δ ~130 (d, ³JCF ≈ 9 Hz): Aromatic carbons ortho to the carbonyl group.
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δ ~115 (d, ²JCF ≈ 22 Hz): Aromatic carbons meta to the carbonyl group.
-
δ ~61: Methylene carbon of the ethyl ester (-OCH₂CH₃).
-
δ ~37: Methylene carbon adjacent to the ketone (-CH₂CO-).
-
δ ~33: Methylene carbon adjacent to the ester (-CH₂COO-).
-
δ ~20: Methylene carbon beta to both carbonyl groups (-COCH₂CH₂COO-).
-
δ ~14: Methyl carbon of the ethyl ester (-OCH₂CH₃).
Predicted Infrared (IR) Spectrum:
-
~1735 cm⁻¹: Strong C=O stretch (ester).
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~1685 cm⁻¹: Strong C=O stretch (aryl ketone).
-
~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
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~1250 cm⁻¹: C-O stretching of the ester.
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~1160 cm⁻¹: C-F stretching vibration.
Predicted Mass Spectrum (EI):
-
Molecular Ion (M⁺): Expected at m/z = 238.
-
Key Fragmentation Peaks:
-
m/z = 123 (C₇H₄FO⁺, fluorobenzoyl cation) - this would be a very prominent peak.
-
m/z = 193 (M⁺ - OCH₂CH₃).
-
m/z = 165 (M⁺ - COOCH₂CH₃).
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Applications in Drug Discovery and Development
γ-Keto esters are valuable intermediates in the synthesis of a wide range of biologically active molecules.[4] The precursor to our target molecule, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key intermediate in the synthesis of Ezetimibe , a cholesterol-lowering drug.[4][5] Ezetimibe functions by inhibiting the absorption of cholesterol in the small intestine.[4]
The ethyl ester, ethyl 5-(4-fluorophenyl)-5-oxopentanoate, is therefore a direct precursor in synthetic routes that utilize an ester functionality for subsequent chemical transformations. The ester group can be readily converted to other functional groups or used to construct heterocyclic rings, which are common motifs in many pharmaceuticals. The presence of the fluorophenyl group makes this intermediate particularly attractive for the development of new drug candidates with potentially improved pharmacokinetic profiles.[1]
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
Ethyl 5-(4-fluorophenyl)-5-oxopentanoate is a valuable and versatile intermediate in organic synthesis, particularly for applications in medicinal chemistry. While direct and detailed characterization data for this specific ester are sparse in the public domain, its synthesis is readily achievable through a reliable two-step process involving the Friedel-Crafts acylation of fluorobenzene followed by Fischer esterification. The well-documented utility of its carboxylic acid precursor in the synthesis of the blockbuster drug Ezetimibe underscores the importance of this class of compounds. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to synthesize, characterize, and utilize ethyl 5-(4-fluorophenyl)-5-oxopentanoate in their research endeavors.
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